molecular formula C8H5F4NO2 B13468237 6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid

6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid

Cat. No.: B13468237
M. Wt: 223.12 g/mol
InChI Key: ZAMXYFLVQBSZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound imparts unique physical, chemical, and biological properties. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5F4NO2/c9-6(8(10,11)12)5-2-1-4(3-13-5)7(14)15/h1-3,6H,(H,14,15)

InChI Key

ZAMXYFLVQBSZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.